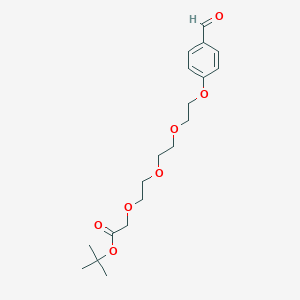

Ald-benzyl-PEG4-CH2 tBu-ester

Description

Polyethylene (B3416737) Glycol (PEG) Linkers in Modern Chemical Systems: Design Principles and Applications

Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. creativepegworks.com These characteristics have made PEG a cornerstone in the design of linkers for biomedical and biotechnological applications. biochempeg.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.gov

Design Principles: The versatility of PEG linkers stems from several key design principles. They can be synthesized as monodisperse species, which have a precise, discrete molecular weight, or as polydisperse mixtures, which have a range of molecular weights. technologynetworks.com The choice between these depends on the specific application's requirement for homogeneity. The length of the PEG chain is another critical design parameter; it can be tailored to provide optimal spacing between conjugated molecules, influencing steric hindrance and interaction dynamics. creative-biolabs.com Furthermore, the ends of the PEG chain can be functionalized with a vast array of reactive groups (e.g., amines, carboxylic acids, aldehydes, alkynes), enabling conjugation to nearly any class of biomolecule or surface. axispharm.com

Applications: The application of PEG linkers is extensive and continues to expand.

Drug Delivery: PEGylation is famously used to enhance the therapeutic profile of drugs. creativepegworks.com It increases the hydrodynamic volume of the molecule, which can prolong its circulation time in the bloodstream by reducing renal clearance and shielding it from enzymatic degradation and the immune system. nih.govadcreview.com

Protein and Enzyme Stabilization: Attaching PEG linkers can improve the stability and solubility of proteins and enzymes, which is highly valuable in both therapeutic and industrial contexts. creativepegworks.com

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. PEG linkers are often incorporated into the design to improve the solubility and stability of the ADC. biochempeg.com

Nanoparticle Functionalization: PEG linkers are used to coat nanoparticles for in vivo applications. creativepegworks.com This PEG "shield" helps the nanoparticles evade immune recognition, increasing their circulation time and allowing for passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. creativepegworks.comnih.gov

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein binder and the E3 ligase ligand is crucial for the stability and efficacy of the resulting ternary complex. creative-biolabs.com PEG chains are frequently used to optimize the length, flexibility, and solubility of these linkers. acs.org

| Advantage of PEG Linkers | Description | Primary Application Area |

| Enhanced Solubility | The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments. adcreview.com | Drug Delivery, Protein Conjugation |

| Biocompatibility | PEG is well-tolerated in biological systems, exhibiting low toxicity. creativepegworks.com | All biomedical applications |

| Reduced Immunogenicity | The flexible PEG chain can mask epitopes on a molecule's surface, reducing its recognition by the immune system. adcreview.com | Therapeutic Proteins, Nanoparticles |

| Prolonged Circulation | Increased hydrodynamic size reduces kidney filtration, leading to a longer half-life in the bloodstream. creativepegworks.com | Drug Delivery |

| Tunable Properties | The length and terminal functional groups of PEG linkers can be precisely controlled to meet specific design requirements. technologynetworks.comadcreview.com | ADCs, PROTACs, Materials Science |

Rational Design of Heterobifunctional Linkers: The Case of Aldehyde-Benzyl-PEG4-CH2 tBu-ester in Academic Contexts

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini. This dual reactivity allows for the sequential or orthogonal conjugation of two different molecules, a cornerstone of modern bioconjugation chemistry. creative-biolabs.com The rational design of these linkers is paramount in advanced applications like PROTACs and ADCs, where the linker is not merely a spacer but an active component that dictates the spatial relationship and orientation of the two binding moieties, which is critical for biological activity. nih.govmdpi.com Factors such as linker length, rigidity, and chemical composition are carefully optimized to ensure the formation of a stable and effective final construct. creative-biolabs.com

Ald-benzyl-PEG4-CH2 tBu-ester is a prime example of a rationally designed heterobifunctional linker used in academic and research settings for the precise construction of complex molecules. Its structure is a composite of several functional components, each with a specific purpose:

Aldehyde (Ald-): The terminal aldehyde group is a reactive "handle." It can readily react with specific nucleophiles, such as aminooxy groups to form stable oxime ethers or with hydrazines to form hydrazones. axispharm.combroadpharm.com This specific reactivity allows for controlled conjugation to proteins, peptides, or other molecules bearing the corresponding functional group.

Benzyl (B1604629) (-benzyl-): The benzyl group provides a degree of rigidity and defined spatial separation near the aldehyde functionality.

PEG4: This represents a monodisperse polyethylene glycol chain with exactly four repeating ethylene oxide units. The PEG4 moiety imparts water solubility and provides a flexible, defined-length spacer arm. creativepegworks.comtechnologynetworks.com

Methylene (B1212753) Spacer (-CH2-): A simple methylene group acts as a small spacer.

tert-Butyl ester (-tBu-ester): The tert-butyl (tBu) ester serves as a protecting group for a carboxylic acid. organic-chemistry.org This group is chemically robust under a variety of reaction conditions but can be selectively removed (deprotected) under acidic conditions to reveal a free carboxylic acid. broadpharm.comorganic-chemistry.org This newly exposed functional group can then be used for a second, distinct conjugation reaction, for example, forming an amide bond with an amine-containing molecule.

The combination of these features in a single molecule makes This compound a valuable tool for multi-step, site-specific conjugation strategies. A researcher can first utilize the aldehyde for a specific coupling reaction and then, in a subsequent step, deprotect the tBu-ester to perform a second, different coupling reaction at the other end of the linker. This level of control is essential in the academic exploration of complex biological systems and the development of novel therapeutic and diagnostic agents.

| Property | Description |

| CAS Number | 2421119-25-5 a2bchem.com |

| Class | Heterobifunctional PEG Linker |

| Functional Group 1 | Aldehyde (for reaction with aminooxy, hydrazine, etc.) axispharm.com |

| Functional Group 2 (Protected) | tert-Butyl Ester (deprotects to a carboxylic acid) organic-chemistry.org |

| Spacer | PEG4 (hydrophilic, 4 ethylene glycol units) |

| Key Feature | Allows for sequential, orthogonal conjugation strategies. |

| Primary Use Context | Research and development in bioconjugation, drug delivery, and chemical biology. axispharm.comsmolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O7/c1-19(2,3)26-18(21)15-24-11-10-22-8-9-23-12-13-25-17-6-4-16(14-20)5-7-17/h4-7,14H,8-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFJXASLCYCFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Aldehyde Benzyl Peg4 Ch2 Tbu Ester

Synthetic Routes for Aldehyde-Functionalized Polyethylene (B3416737) Glycol Derivatives

The introduction of an aldehyde group onto a polyethylene glycol (PEG) chain is a key step in creating versatile linkers for bioconjugation. chempep.comcreativepegworks.com The aldehyde functionality can react chemoselectively with amine groups on biomolecules, such as proteins, to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage. mdpi.com

Several methods exist for preparing aldehyde-functionalized PEGs:

Oxidation of Terminal Alcohols: A common and direct approach involves the oxidation of the terminal hydroxyl group of a PEG chain. mdpi.com However, traditional oxidation methods can sometimes lead to low yields and byproducts due to the low reactivity of PEG's hydroxyl groups. mdpi.comresearchgate.net

Ozonolysis of Terminal Alkenes: A more efficient, two-step strategy involves first modifying the PEG with a terminal alkene (allylation), followed by ozonolysis. polimi.it The ozonolysis reaction cleaves the double bond to form an intermediate ozonide, which is then reduced to the desired aldehyde using reagents like dimethyl sulfide (B99878) or triphenylphosphine. polimi.it This method has been shown to be effective for various PEG molecular weights without compromising the polymer's structural integrity. polimi.it

Acetal-Protected Aldehyde Strategy: Another route involves using a precursor containing a protected aldehyde, such as a bromoacetaldehyde (B98955) diethyl acetal (B89532). polimi.it This acetal is reacted with the PEG chain, and the aldehyde is later revealed through a deprotection step, often under mild acidic conditions. nih.gov This strategy is particularly useful when other sensitive functional groups are present in the molecule. nih.gov A patent describes preparing PEG aldehyde derivatives by reacting a small molecule cyclic acetal derivative with a PEG derivative in the presence of a base. google.com

These synthetic routes provide a toolkit for chemists to introduce aldehyde functionalities onto PEG backbones, a critical step for building complex linkers like Ald-benzyl-PEG4-CH2 tBu-ester.

Strategies for Incorporating Benzyl (B1604629) and Ester Moieties into PEG Linker Frameworks

The incorporation of benzyl and ester groups into a PEG linker adds structural diversity and functionality. The benzyl group can provide rigidity or participate in specific molecular interactions, while the ester group, particularly a cleavable one, offers a point for further modification or drug attachment.

Incorporating Benzyl Groups: The Williamson ether synthesis is a fundamental and widely used method for forming ether linkages, including benzyl ethers, on PEG chains. researchgate.net This reaction involves deprotonating the terminal hydroxyl group of a PEG molecule with a base, such as sodium hydride or potassium tert-butoxide, to form an alkoxide. nih.govgoogle.com This nucleophilic alkoxide then reacts with a benzyl halide (e.g., benzyl bromide) to form the benzyl ether linkage. nih.gov This strategy has been successfully applied in the solid-phase synthesis of PEG derivatives, where the compatibility of an acid-sensitive 4-benzyloxy benzyl ether linker with other protecting groups was demonstrated. nih.gov

Incorporating Ester Moieties: Ester functionalities are typically introduced by reacting a PEG derivative with a carboxylic acid or its activated form. For the specific case of this compound, a molecule containing a tert-butyl ester group, such as tert-butyl bromoacetate (B1195939), would be used. The synthesis might involve:

Starting with a PEG molecule already functionalized with a benzyl group.

The terminal hydroxyl group of the benzyl-PEG ether is deprotonated with a base.

The resulting alkoxide reacts with tert-butyl bromoacetate to form the final ether linkage, incorporating the tert-butyl ester moiety.

This stepwise approach allows for the controlled and directional assembly of the linker, ensuring each component is added in the correct sequence. The use of a tert-butyl ester, in particular, is a strategic choice related to protecting group chemistry, as discussed in the following section.

Orthogonal Protecting Group Chemistry in Complex Linker Synthesis

In the synthesis of multifunctional molecules like this compound, orthogonal protecting group chemistry is essential. organic-chemistry.org This strategy employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others, allowing for the sequential unmasking and reaction of different functional groups. organic-chemistry.orgnih.gov The combination of Fmoc (removed by base) and tBu (removed by acid) is a classic example of an orthogonal pair used extensively in peptide synthesis. iris-biotech.demdpi.com

Role of tert-Butyl Esters as Cleavable Protecting Groups in Synthetic Pathways

The tert-butyl (tBu) ester is a widely used protecting group for carboxylic acids in organic synthesis, particularly in the construction of peptides and other complex molecules. lookchem.comlibretexts.org Its primary role is to mask the reactivity of the carboxylic acid group, preventing it from participating in unwanted side reactions during subsequent synthetic steps.

The tBu ester is valued for its stability under a variety of reaction conditions, including those that are basic or nucleophilic. However, it is readily cleaved under acidic conditions, which is the key to its utility as a protecting group. lookchem.comlibretexts.org This acid-lability allows for its selective removal at a desired stage of the synthesis, revealing the free carboxylic acid for further conjugation or modification. In the context of the this compound linker, the tBu ester serves as a latent carboxylic acid, which can be deprotected after the aldehyde end of the linker has been conjugated to a target molecule.

Methods for Selective Deprotection of tert-Butyl Esters

The selective removal of a tert-butyl ester is a critical step that relies on its acid-labile nature. lookchem.com The deprotection proceeds via a mechanism where the ester oxygen is protonated, followed by the elimination of the stable tert-butyl cation, which is then typically quenched by a scavenger or the solvent.

Several reagents and conditions can be employed for this transformation, with the choice depending on the sensitivity of other functional groups in the molecule.

| Reagent/Condition | Description | Selectivity Notes |

| Trifluoroacetic Acid (TFA) | Strong protic acid, often used in concentrations of 20-95% in a solvent like dichloromethane (B109758) (DCM). iris-biotech.de It is a very common and effective method. | Harsh conditions can lead to side reactions with other acid-sensitive groups. lookchem.com Can remove other acid-labile groups like Boc. iris-biotech.de |

| Aqueous Phosphoric Acid | An environmentally benign, mild, and selective reagent. | Tolerates other groups such as CBZ carbamates, benzyl esters, and TBDMS ethers. organic-chemistry.org |

| Silica Gel in Refluxing Toluene | A mild and novel method for cleaving t-butyl esters. lookchem.com | Offers good selectivity over t-butyl ethers and trimethylsilylethyl (TMSE) esters. lookchem.com |

| Ytterbium Triflate (Yb(OTf)₃) | A mild Lewis acid catalyst used in nitromethane (B149229) at moderate temperatures (45-50°C). niscpr.res.in | Highly selective for t-butyl esters in the presence of benzyl, allyl, and methyl esters. niscpr.res.in |

| Cerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | A system that can selectively cleave t-butyl esters in the presence of N-Boc protecting groups. organic-chemistry.org | Reverses the usual selectivity seen with strong acids, where the Boc group is often more labile. organic-chemistry.org |

| Magic Blue (MB•+) / Triethylsilane | A catalytic protocol using a radical cation (tris-4-bromophenylamminium) that facilitates C-O bond cleavage. nih.gov | Mild conditions that do not require high temperatures or strong acids/bases. nih.gov |

The ability to choose from a range of deprotection methods allows chemists to tailor the synthetic strategy to the specific requirements of the target molecule, ensuring that the tBu ester is removed efficiently and without affecting other parts of the complex linker.

Advanced Bioconjugation and Chemical Ligation Strategies Employing Aldehyde Benzyl Peg4 Ch2 Tbu Ester

Aldehyde-Mediated Bioconjugation Reactions in Research Methodologies

The aldehyde group is a key functional moiety for chemoselective ligations, reacting specifically with certain nucleophiles under mild, biocompatible conditions. nih.gov This selectivity is advantageous as aldehydes are rare in native biological systems, minimizing off-target reactions. researchgate.net

Aldehyde-mediated ligation is frequently achieved through reactions with hydrazides and aminooxy compounds to form hydrazone and oxime linkages, respectively. The reaction of the aldehyde group on a linker like Ald-benzyl-PEG4-CH2 tBu-ester with a hydrazide-functionalized biomolecule yields a hydrazone bond, while reaction with an aminooxy-functionalized molecule forms a highly stable oxime bond. interchim.fr

These reactions are highly specific and can proceed under physiological conditions, although the rate of formation can be slow at neutral pH. acs.org To accelerate the reaction, especially at neutral pH, nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine) are often employed. acs.orgnih.gov Research has shown that p-phenylenediamine (B122844) at neutral pH can increase the rate of protein PEGylation via oxime ligation by 120-fold compared to an uncatalyzed reaction. acs.org

A key difference between the two linkages lies in their stability. Oxime bonds are generally considered more stable than hydrazone bonds under physiological conditions. However, the relative instability of hydrazone bonds in acidic environments can be exploited for controlled-release systems, such as in antibody-drug conjugates (ADCs) designed to release their payload in the acidic compartments of cells like endosomes or lysosomes. nih.gov

| Feature | Hydrazone Ligation | Oxime Ligation |

|---|---|---|

| Reactants | Aldehyde + Hydrazide | Aldehyde + Aminooxy Group |

| Bond Formed | Hydrazone (C=N-NH) | Oxime (C=N-O) |

| Stability | Stable at neutral pH, but reversible under acidic conditions (pH 4.5-6.0). nih.gov | Highly stable across a broad pH range. interchim.fr |

| Reaction pH | Optimal in mildly acidic to neutral conditions. | Optimal in mildly acidic conditions (pH 4-5), but catalysis allows for efficient reaction at neutral pH. acs.org |

| Catalysis | Can be accelerated with aniline catalysis. acs.org | Significantly accelerated by catalysts like aniline or phenylenediamine. acs.org |

| Common Application | Drug delivery systems requiring pH-sensitive drug release. nih.gov | Stable bioconjugation for labeling, imaging, and diagnostics. researchgate.net |

Reductive amination is another robust strategy for forming stable carbon-nitrogen bonds between an aldehyde-containing molecule and a biomolecule bearing a primary amine, such as the side chain of a lysine (B10760008) residue. nih.gov The process involves two sequential steps: first, the reaction between the aldehyde of this compound and an amine to form a reversible Schiff base (imine). masterorganicchemistry.com Second, this imine intermediate is immediately reduced to a stable secondary amine by a mild reducing agent present in the reaction mixture. acsgcipr.orglibretexts.org

A key advantage of this method is its ability to form highly stable linkages while avoiding the over-alkylation that can occur with traditional alkylating agents. acsgcipr.org Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this purpose because it is mild enough to selectively reduce the imine in the presence of the starting aldehyde, maximizing the yield of the desired conjugate. masterorganicchemistry.comlibretexts.org The resulting secondary amine bond is highly stable under a wide range of physiological conditions.

Integration with Click Chemistry Paradigms

The true versatility of this compound is realized when its aldehyde functionality is used in concert with other bioorthogonal "click" chemistry reactions. After the initial aldehyde-mediated conjugation, the tBu-ester can be deprotected to yield a carboxylic acid. This acid can then be functionalized with a second reactive handle (e.g., an azide (B81097), alkyne, diene, or dienophile), enabling participation in a subsequent click reaction. This orthogonal approach allows for the precise, stepwise construction of complex multi-component systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained cyclooctyne (B158145) (e.g., BCN, DBCO) and an azide without the need for a cytotoxic copper catalyst. To integrate this compound into a SPAAC strategy, one could first conjugate the aldehyde group to a target molecule. Following this, the tBu-ester is hydrolyzed to reveal the carboxylic acid, which is then coupled to an amine-functionalized strained alkyne using standard carbodiimide (B86325) chemistry (e.g., EDC). The resulting bioconjugate, now bearing a strained alkyne, can be selectively reacted with an azide-modified molecule to complete the synthesis.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction between a terminal alkyne and an azide, yielding a stable triazole linkage. Similar to the SPAAC workflow, this compound can be used to introduce either an alkyne or an azide into a biomolecule. After the initial aldehyde-mediated conjugation and subsequent deprotection of the tBu-ester, the resulting carboxylic acid can be amide-coupled to a molecule containing a terminal alkyne (e.g., propargylamine) or an azide. This functionalized bioconjugate is then ready for a highly specific CuAAC reaction with its corresponding partner, enabling the assembly of well-defined macromolecular structures.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (e.g., a maleimide), is another powerful tool for bioconjugation that forms stable C-C bonds. semanticscholar.orgmdpi.com This reaction can be highly efficient in aqueous media and has been successfully used to produce stable antibody-drug conjugates. squarespace.comnih.gov

In the context of this compound, an orthogonal strategy can be employed. The linker can be attached to a biomolecule via its aldehyde group. The deprotected carboxylic acid can then be functionalized with either a diene or a dienophile. For instance, coupling with an amine-containing diene would prepare the bioconjugate for a subsequent reaction with a maleimide-functionalized drug or probe. This approach leverages the stability and specificity of the Diels-Alder cycloaddition for creating robust bioconjugates. nih.gov

Research Applications and Functionalization Contexts of Aldehyde Benzyl Peg4 Ch2 Tbu Ester

Role in Ligand and Polypeptide Synthesis Support

In the fields of ligand and polypeptide synthesis, heterobifunctional linkers like Ald-benzyl-PEG4-CH2 tBu-ester offer precise control over molecular assembly. The orthogonal nature of its reactive groups is particularly advantageous for the multi-step synthesis of complex peptide-based structures. nih.gov

The aldehyde terminus can be utilized for the initial immobilization of a peptide or amino acid to a solid support or another molecule. For instance, it can react with a hydrazide-functionalized resin to anchor the linker. Following this initial step, the peptide chain can be elongated. The benzyl (B1604629) group within the linker provides a stable, non-reactive backbone component during these synthetic steps. nih.gov

Crucially, the t-butyl ester protecting group remains intact during standard peptide coupling conditions. smolecule.com Once the desired polypeptide has been synthesized, the t-butyl ester can be selectively cleaved using acidic conditions, such as with trifluoroacetic acid (TFA), exposing a terminal carboxylic acid. vectorlabs.com This newly available carboxyl group can then be used for subsequent modifications, such as conjugation to a targeting ligand, a purification tag, or another polypeptide, without disturbing the initial linkage. This strategy is analogous to the use of Fmoc/t-Bu chemistry in solid-phase peptide synthesis, where different protecting groups are removed under distinct conditions to control the sequence of bond formation. researchgate.net

Table 1: Functional Groups of this compound and Their Roles in Synthesis

| Functional Group | Chemical Moiety | Primary Role in Synthesis | Deprotection/Reaction Condition |

|---|---|---|---|

| Aldehyde | -CHO | Primary conjugation site | Reacts with aminooxy or hydrazide groups |

| Benzyl Ether | -CH2-Ph | Stable structural component | Generally stable |

| PEG4 Spacer | -(CH2CH2O)4- | Improves solubility and provides spacing | Inert spacer |

Contribution to Advanced Polymer Conjugates and Novel Material Development

The distinct reactivity of this compound makes it a valuable building block for the synthesis of advanced polymer conjugates and novel materials with well-defined architectures. Its ability to facilitate sequential conjugations is key to constructing complex macromolecules like block copolymers, grafted polymers, and functionalized nanoparticles. jenkemusa.com

In one synthetic approach, the aldehyde group can be used to attach the linker to a pre-formed polymer chain possessing a compatible functional group (a "grafting to" method). Alternatively, the linker can be incorporated into a monomer and subsequently polymerized to create a polymer with pendant t-butyl ester groups (a "grafting through" method). After polymerization, the t-butyl groups can be removed to expose carboxylic acid moieties along the polymer backbone, which can then be functionalized with other molecules.

This linker is also applicable in the development of materials such as covalent organic frameworks (COFs), where aldehyde linkers are used to form stable covalent bonds with amine or hydrazide building blocks, creating porous and highly structured materials. chemscene.com The PEG component of the linker can impart hydrophilicity and biocompatibility to these materials, making them suitable for biomedical applications. The ability to deprotect the ester group post-synthesis offers a route to introduce further functionality, such as charged groups or targeting ligands, into the material's structure. chemscene.com

Application in Polyethylene (B3416737) Glycol-Modified Functional Coatings for Research Platforms

PEGylated surfaces are widely used in biomedical research to create non-fouling coatings that resist the non-specific adsorption of proteins, cells, and other biomolecules. mdpi.comresearchgate.net this compound can be employed to fabricate such functional coatings on a variety of substrates, including nanoparticles, microplates, and biosensors. nih.gov

The process typically involves a substrate with a surface functionalized with primary amines or hydrazides. The aldehyde group of the linker reacts with these surface groups, covalently attaching the PEGylated molecule and creating a dense layer of PEG chains, often referred to as a "brush" conformation. researchgate.net This PEG layer creates a hydration shell that sterically hinders the approach of biomolecules, thereby reducing non-specific binding. nih.gov

The presence of the t-butyl ester terminus provides an additional layer of functionality. After the initial coating is formed, the surface can be treated with acid to expose a field of carboxylic acid groups. These groups can then be activated (e.g., using EDC/NHS chemistry) to covalently immobilize specific bioreceptors, such as antibodies, enzymes, or nucleic acids, for the development of targeted diagnostic and research platforms. researchgate.netacs.org

Table 2: Comparison of Related Heterobifunctional PEG Linkers

| Compound Name | Terminus 1 | Terminus 2 (Protected) | Key Feature |

|---|---|---|---|

| This compound | Aldehyde | Carboxylic Acid (t-Butyl ester) | Orthogonal reactivity for sequential conjugation. axispharm.com |

| Ald-Ph-PEG4-t-butyl ester | Benzaldehyde (B42025) | Carboxylic Acid (t-Butyl ester) | Benzaldehyde offers specific reactivity with aminooxy groups. broadpharm.com |

| Ald-CH2-PEG4-t-butyl ester | Aliphatic Aldehyde | Carboxylic Acid (t-Butyl ester) | Similar to the subject compound but lacks the benzyl group. axispharm.com |

Development of Chemical Probes for Biological and Diagnostic Research

The precise spacing and orthogonal reactivity offered by this compound are highly suited for the construction of sophisticated chemical probes for biological research and diagnostics. axispharm.com

This linker can connect a high-affinity ligand for a protein of interest (POI) to a functional moiety that can modulate the target's function or report on its location. A prominent example is in the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The linker is a critical component of a PROTAC, and PEG-based linkers are frequently used to connect the POI-binding ligand and the E3 ligase ligand. medchemexpress.com this compound could be used to sequentially attach these two components, allowing for modular synthesis and optimization of the final PROTAC molecule.

In preclinical imaging, this linker can be used to create targeted imaging agents by conjugating a targeting molecule (e.g., a peptide or antibody) to an imaging reporter (a fluorophore or a radiometal chelator). axispharm.comnih.gov For example, the aldehyde group could be reacted with an amine on a cancer-targeting antibody. Following purification, the t-butyl ester could be deprotected, and the resulting carboxylic acid could be coupled to an amine-functionalized fluorescent dye, such as a cyanine (B1664457) dye, for optical imaging. schem.jpresearchgate.net

Similarly, for developing radiotracers for PET or SPECT imaging, the exposed carboxylic acid can be conjugated to a chelator like DOTA. researchgate.net This chelator can then be used to stably coordinate a diagnostic radioisotope, such as Gallium-68 or Indium-111. The PEG4 spacer helps to improve the pharmacokinetic properties of the resulting radiotracer, potentially leading to improved tumor uptake and clearer images. researchgate.net

Utility in Targeted Delivery and Prodrug Design Methodologies

The structure of this compound is well-suited for applications in targeted drug delivery and prodrug design, particularly in the construction of Antibody-Drug Conjugates (ADCs). purepeg.com ADCs are a class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. axispharm.com

The linker plays a pivotal role in an ADC's efficacy and safety. Using this compound, the aldehyde group can be conjugated to the antibody. Subsequently, after deprotection of the t-butyl ester, the cytotoxic payload can be attached to the exposed carboxylic acid. axispharm.com The hydrophilic PEG4 spacer can help to mitigate aggregation and improve the solubility of the final ADC. purepeg.com

Furthermore, the t-butyl ester functionality itself can be incorporated into a prodrug design. vectorlabs.com A prodrug is an inactive form of a drug that is converted to the active form in the body. If a drug is attached via its carboxyl group, the t-butyl ester could serve as a prodrug moiety that is cleaved under the acidic conditions found in the tumor microenvironment or within cellular lysosomes, leading to the controlled release of the active therapeutic agent only at the target site. purepeg.com This strategy can enhance the therapeutic window of the drug by minimizing systemic toxicity. vectorlabs.com

Linker Design for Controlled Release in Advanced Therapeutic Systems

The design of this compound is intrinsically suited for creating therapeutic systems with controlled release mechanisms. axispharm.com The key to this functionality lies in the reactivity of its terminal groups. The benzaldehyde moiety can form a hydrazone bond with a drug molecule that has been modified to contain a hydrazide group. This hydrazone linkage is known to be acid-labile, meaning it is relatively stable at physiological pH (around 7.4) but can be cleaved under the more acidic conditions found within cellular compartments like endosomes and lysosomes (pH 5.0-6.5). axispharm.com

This pH sensitivity allows for the design of drug conjugates that remain intact in the bloodstream and only release their therapeutic payload once they have been internalized by target cells. The general mechanism for such a controlled release is outlined in the table below.

| Step | Process | Chemical Rationale |

| 1. Conjugation | A hydrazide-modified drug is reacted with this compound. | The aldehyde group of the linker forms a hydrazone bond with the drug's hydrazide group. |

| 2. Systemic Circulation | The resulting conjugate is stable in the bloodstream. | The hydrazone bond is stable at the neutral pH of blood. |

| 3. Cellular Uptake | The conjugate is internalized by target cells, often via endocytosis. | This is typically mediated by a targeting moiety attached to the other end of the linker. |

| 4. Payload Release | The conjugate is trafficked to acidic intracellular compartments. | The lower pH environment catalyzes the hydrolysis of the hydrazone bond, releasing the active drug. |

Strategies for Modulating Pharmacokinetic Profiles via PEGylation in Research Models

The inclusion of a PEG4 spacer in the structure of this compound is a deliberate strategy to modulate the pharmacokinetic properties of the molecules to which it is conjugated. tandfonline.com PEGylation, the process of attaching polyethylene glycol chains to molecules, is a well-established method for improving the in vivo performance of therapeutic agents. tandfonline.comlifetein.com

Key pharmacokinetic parameters influenced by the PEG4 linker include:

Increased Hydrodynamic Radius: The PEG chain increases the effective size of the conjugated molecule. This can significantly reduce its rate of renal clearance, thereby extending its circulation half-life in the body. nih.gov

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic drugs or biomolecules, which is often a prerequisite for their administration and effective distribution in the body. broadpharm.com

Reduced Immunogenicity: The PEG spacer can shield the conjugated protein or peptide from recognition by the immune system, reducing the likelihood of an immune response. tandfonline.com

Decreased Proteolytic Degradation: By sterically hindering the approach of proteolytic enzymes, the PEG chain can protect therapeutic proteins and peptides from degradation, further prolonging their activity in vivo. lifetein.compeptide.com

The following table summarizes the intended effects of the PEG4 moiety on the pharmacokinetic profile of a conjugated molecule.

| Pharmacokinetic Parameter | Effect of PEG4 Linker | Rationale |

| Circulation Half-Life | Increased | Reduced renal filtration due to larger hydrodynamic size. nih.gov |

| Bioavailability | Improved | Enhanced solubility and stability in biological fluids. broadpharm.com |

| Immunogenicity | Reduced | Steric shielding of antigenic epitopes. tandfonline.com |

| Enzymatic Degradation | Reduced | Steric hindrance of proteolytic enzymes. lifetein.com |

Bifunctional Molecules for Induced Proximity (e.g., PROTACs) in Chemical Biology Research

This compound is an example of a linker that can be utilized in the synthesis of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). medchemexpress.combroadpharm.com PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

A PROTAC molecule consists of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands. precisepeg.com The linker's length, flexibility, and chemical composition are critical for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex. nih.gov

The this compound can be incorporated into a PROTAC synthesis workflow. For instance, the aldehyde group can be used to attach one of the ligands (either for the target protein or the E3 ligase) through a stable bond formed via reductive amination. Subsequently, the tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid. This carboxylic acid can then be activated and used to form an amide bond with the second ligand, completing the synthesis of the PROTAC molecule. The PEG4 spacer provides the necessary length and flexibility to span the distance between the two proteins. precisepeg.com

Advanced Bioconjugation to Complex Biomolecules

Strategies for Antibody and Protein Conjugation

The this compound linker is well-suited for the site-specific conjugation of payloads to antibodies and other proteins. axispharm.com Site-specific conjugation is highly desirable for creating homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), which leads to more consistent efficacy and safety profiles. researchgate.netresearchgate.net

One advanced strategy involves the use of an "aldehyde tag." In this method, a specific amino acid sequence in the antibody's backbone is enzymatically converted to a formylglycine residue, which contains an aldehyde group. nih.gov The benzaldehyde group on the linker is not used for direct conjugation in this case; rather, the linker would be further modified. For example, the deprotected carboxylic acid end of the linker could be coupled to a payload, and the aldehyde end could be converted to a functional group, such as an aminooxy or hydrazide group, that reacts specifically with the aldehyde tag on the antibody. This results in the formation of a stable oxime or hydrazone bond at a predetermined site on the antibody. nih.gov

Alternatively, the aldehyde group of the linker can be used to react with primary amines (such as the ε-amino group of lysine (B10760008) residues) on a protein via reductive amination. While this method is less site-specific than the aldehyde tag approach, the reaction conditions can be optimized to favor conjugation at more accessible or reactive lysine residues. acs.org

Peptide and Oligonucleotide Conjugation Approaches

The functional groups on this compound also allow for its use in the conjugation of peptides and oligonucleotides.

For peptides , the linker can be attached to a specific site, such as the N-terminus or a lysine side chain, using reductive amination. lifetein.comgenscript.com The deprotected carboxylic acid can then be used to attach another molecule, such as a fluorescent dye or a targeting ligand. PEGylating peptides in this manner can improve their stability against proteolysis and enhance their pharmacokinetic properties. lifetein.compeptide.com A patent application describes a method where a peptide is modified with a benzaldehyde functional group for subsequent conjugation. google.com

Characterization and Analytical Methodologies for Aldehyde Benzyl Peg4 Ch2 Tbu Ester and Its Conjugates

Spectroscopic Techniques (NMR, IR, MS) for Structural Elucidation of Linker and Conjugate Structures

Spectroscopic methods are fundamental tools for the primary structural confirmation of the Ald-benzyl-PEG4-CH2 tBu-ester linker and for verifying its covalent attachment to target molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is employed for the definitive structural determination of the linker. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. In ¹H NMR, characteristic peaks for the aldehyde proton, the aromatic protons of the benzyl (B1604629) group, the repeating ethylene (B1197577) glycol units of the PEG chain, the methylene (B1212753) group adjacent to the ester, and the bulky tert-butyl ester group would be expected.

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the linker. The IR spectrum of this compound would display characteristic absorption bands. These include a strong C=O stretching band for the aldehyde, another C=O stretching band for the tert-butyl ester, and a prominent C-O-C stretching band corresponding to the polyether backbone of the PEG chain. nih.gov The regions of CH₂ bond stretching (2700–3000 cm⁻¹) and C-O-C bond stretching (1000–1200 cm⁻¹) are particularly sensitive and intense for PEG structures. nih.gov

Mass Spectrometry (MS) provides a precise measurement of the molecular weight of the linker, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the linker and its related impurities. enovatia.com When analyzing the final bioconjugate, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) MS are critical. enovatia.comacs.org Intact mass analysis of a protein before and after conjugation can confirm the successful attachment of the linker and help determine the number of linked molecules. enovatia.com For more complex conjugates like antibody-drug conjugates (ADCs), liquid chromatography combined with mass spectrometry (LC/MS) is used to determine the distribution and average number of drugs attached to the antibody, a critical quality attribute known as the drug-to-antibody ratio (DAR). youtube.comnih.gov

| Technique | Application for Linker | Application for Conjugate | Key Information Obtained |

|---|---|---|---|

| ¹H and ¹³C NMR | Primary structure confirmation | Not typically used for large bioconjugates | Atom connectivity, chemical environment of protons and carbons |

| Infrared (IR) Spectroscopy | Functional group identification | Confirmation of successful conjugation (e.g., imine bond formation) | Presence of C=O (aldehyde, ester), C-O-C (PEG), C=N (imine) |

| Mass Spectrometry (MS) | Exact mass and elemental composition verification | Confirmation of conjugation, drug-to-antibody ratio (DAR), identification of conjugation sites | Molecular weight, degree of PEGylation, location of modification |

Chromatographic Analysis (HPLC, GPC) for Purity and Molecular Weight Determination

Chromatographic techniques are indispensable for assessing the purity of the this compound linker and for characterizing the size and distribution of both the linker and the final conjugate.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the synthesized linker. Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose. A significant challenge in the HPLC analysis of PEG compounds is their lack of a strong UV chromophore. thermofisher.comingenieria-analitica.com Therefore, detection methods other than standard UV detection are often required. These include Refractive Index Detection (RID), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD). thermofisher.com These detectors are sensitive to the concentration of the analyte, making them suitable for quantifying the purity of the PEG linker and separating it from any non-PEGylated impurities. For PEGylated proteins, HPLC methods can also separate species based on the number of attached PEG chains. researchgate.net

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight and molecular weight distribution of polymers. shimadzu.com GPC separates molecules based on their hydrodynamic volume in solution. jenkemusa.com For a monodisperse linker like this compound, GPC can confirm its narrow molecular weight distribution. For the resulting bioconjugates, GPC is used to detect the increase in molecular size upon conjugation and to identify any aggregation or fragmentation. jenkemusa.comwaters.com The technique provides key metrics such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. shimadzu.comjenkemusa.com

| Technique | Primary Application | Common Detector(s) | Key Parameters Measured |

|---|---|---|---|

| HPLC | Purity assessment of the linker and separation of conjugate species | ELSD, CAD, RID, MS | Purity (%), separation of unreacted starting materials, identification of side-products |

| GPC / SEC | Molecular weight determination and analysis of aggregates/fragments | RID, Light Scattering | Weight-average molecular weight (Mw), number-average molecular weight (Mn), polydispersity index (PDI), presence of high molecular weight species (aggregates) |

Advanced Characterization of Functionalized Macromolecules and Bioconjugates

Beyond primary structure and purity, a deeper understanding of how conjugation with this compound affects the macromolecule's higher-order structure and function is crucial, particularly for therapeutic proteins and antibodies.

For complex bioconjugates like ADCs, a suite of advanced analytical methods is employed. nih.gov The site of conjugation on a protein can significantly impact its function. Peptide mapping using LC-MS/MS is a powerful technique used to identify the specific amino acid residues (e.g., lysine) where the linker has been attached. enovatia.com This involves enzymatically digesting the conjugate into smaller peptides, which are then separated by HPLC and analyzed by tandem mass spectrometry to pinpoint the modified sites. enovatia.comnih.gov

Biophysical techniques are used to assess the impact of conjugation on the stability and conformation of the protein. Differential Scanning Calorimetry (DSC) can measure changes in the thermal stability of a protein upon modification, providing insights into how conjugation affects its conformational integrity. nih.govtainstruments.com Studies have shown that conjugation to lysine (B10760008) residues can particularly affect the conformational stability of antibody domains. nih.govIsothermal Titration Calorimetry (ITC) can be used to determine if the conjugation process has altered the binding affinity of an antibody to its target antigen. youtube.comtainstruments.com This is critical for ensuring that the biological activity of the macromolecule is preserved after modification. These advanced methods provide a comprehensive picture of the bioconjugate, linking its chemical structure to its biological function and stability. nih.gov

Future Research Perspectives and Emerging Directions

Exploration of Novel Stimuli-Responsive Mechanisms for Precise Control in Advanced Linker Systems

The development of drug delivery systems that can release therapeutic agents in response to specific triggers within the body is a major focus of current research. rroij.com Such stimuli-responsive systems aim to enhance therapeutic efficacy while minimizing off-target effects. nih.gov The inherent acid-lability of the t-butyl ester group in Ald-benzyl-PEG4-CH2 tBu-ester represents a basic pH-responsive mechanism. Future research will likely focus on engineering more sophisticated, externally and internally triggered release mechanisms into such linker backbones for more precise spatiotemporal control. rroij.comresearchgate.net

Endogenous stimuli, which rely on the specific microenvironment of diseased tissues, are of particular interest. rsc.orgdovepress.com This includes sensitivity to variations in pH, redox potential, and the presence of specific enzymes that are often overexpressed in tumor environments. rroij.comrsc.org For example, disulfide bonds can be incorporated into linker designs for cleavage in the highly reductive environment of tumor cells. researchgate.net Similarly, specific peptide sequences that are substrates for tumor-associated enzymes like matrix metalloproteinases (MMPs) could be integrated.

Exogenous stimuli offer another layer of control, allowing for on-demand activation through external sources like light, temperature, magnetic fields, or ultrasound. rroij.comrsc.orgdovepress.com Light-responsive systems, for instance, could incorporate photolabile groups that cleave upon irradiation, enabling precise control over the timing and location of payload release. rroij.com The integration of these advanced responsive moieties into the core structure of PEG linkers would represent a significant leap forward in creating highly controllable and targeted therapeutic and diagnostic systems.

| Stimulus Type | Triggering Condition | Potential Chemical Moiety for Integration | Application Principle |

| Endogenous | Low pH (Tumor Microenvironment) | Hydrazone, Acetal (B89532) | Acid-catalyzed hydrolysis releases the conjugated molecule. |

| High Redox Potential (Intracellular) | Disulfide Bond | Reduction of the disulfide bond by glutathione (B108866) cleaves the linker. | |

| Specific Enzymes (e.g., MMPs) | Enzyme-specific Peptide Sequence | Enzymatic cleavage of the peptide sequence releases the payload. | |

| Exogenous | Near-Infrared (NIR) Light | Photolabile Cages (e.g., o-nitrobenzyl) | External light source induces cleavage of the linker. |

| Localized Heat (Hyperthermia) | Thermo-sensitive Polymers | A local temperature increase triggers a conformational change, releasing the drug. | |

| Ultrasound | Sonosensitive Groups | Focused ultrasound induces mechanical or chemical cleavage. |

Integration into Advanced Multifunctional Nanosystems for Enhanced Research Capabilities

The versatility of PEG linkers makes them essential components in the construction of complex nanosystems for drug delivery, diagnostics, and theranostics. vectorlabs.com this compound, with its orthogonal reactive groups, is well-suited for building multifunctional nanoparticle platforms where different molecules (e.g., targeting ligands, therapeutic agents, imaging agents) are precisely attached. axispharm.com

Future research will focus on integrating such linkers into next-generation nanosystems like liposomes, polymersomes, and dendrimers to create highly sophisticated research tools. rsc.org For instance, the aldehyde group could be used to attach a targeting peptide via oxime ligation, while the deprotected carboxylic acid could be used to anchor the construct to the surface of a lipid nanoparticle. broadpharm.com This allows for the creation of systems that can actively target specific cells or tissues. vectorlabs.com

The discrete length of the PEG4 chain is also a critical design parameter. Studies have shown that the length of the PEG linker can significantly influence properties like cellular internalization and binding affinity of nanoparticle conjugates. vectorlabs.commdpi.com Future work will involve synthesizing a library of linkers with varying PEG lengths to systematically optimize the architecture of these nanosystems for specific biological applications, moving beyond passive accumulation (the Enhanced Permeation and Retention effect) to more active and precise targeting strategies. nih.govvectorlabs.com

| Nanosystem | Role of this compound | Potential Research Application |

| Liposomes | Anchoring targeting ligands (e.g., antibodies, peptides) to the liposome (B1194612) surface. | Targeted delivery of encapsulated drugs to cancer cells. |

| Dendrimers | Covalently linking therapeutic payloads and imaging agents to the dendrimer periphery. rsc.org | Development of theranostic agents for simultaneous diagnosis and therapy. |

| Polymeric Micelles | Conjugating hydrophobic drugs to the hydrophilic PEG shell, improving solubility and stability. | Enhancing the bioavailability of poorly soluble anticancer drugs. |

| Gold Nanoparticles | Surface functionalization for targeted delivery and controlled release in photothermal therapy. | Combining targeted delivery with light-activated cancer therapy. |

Computational Design and Predictive Modeling in Linker Development and Application

The empirical process of developing and optimizing linkers for applications like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs) is often time-consuming and resource-intensive. foxchase.org A significant emerging trend is the use of computational modeling and artificial intelligence to rationally design and predict the performance of linkers before synthesis. foxchase.org

Computational approaches can model the structure of the entire molecular construct, such as a PROTAC-induced ternary complex (Target Protein-PROTAC-E3 Ligase). foxchase.orgacs.orgnih.gov These models help researchers understand how the linker's length, flexibility, and chemical composition affect the stability and conformation of the complex, which are critical for degradation efficiency. nih.govarxiv.org For a linker like this compound, modeling could predict its optimal length and attachment points for inducing a favorable interaction between a target protein and an E3 ligase. foxchase.org

| Computational Tool/Method | Application in Linker Design | Predicted Outcome for Linker Performance |

| Molecular Dynamics (MD) Simulations | Simulates the conformational flexibility and dynamics of the linker and the entire conjugate in a biological environment. | Stability of the ternary complex, solvent accessibility, potential for off-target interactions. |

| Protein-Protein Docking (with linker constraints) | Predicts the most favorable orientation of the two proteins (e.g., target and E3 ligase) connected by the linker. nih.govarxiv.org | Likelihood of forming a productive ternary complex for degradation. |

| Deep Learning/Generative Models (e.g., AIMLinker) | Generates novel linker structures based on the geometries of the two binding fragments. acs.organhornmed.com | Novel linker candidates with potentially superior properties (e.g., binding affinity, synthetic viability). |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates physicochemical properties of different linkers with their observed biological activity (e.g., degradation efficiency). | Predictive models for screening new linker designs based on their structural features. |

Q & A

Q. What are the critical structural features of Ald-benzyl-PEG4-CH2 tBu-ester that enable its use in bioconjugation?

The compound's aldehyde group reacts with primary amines (e.g., lysine residues) via Schiff base formation, while the PEG4 spacer enhances solubility and reduces steric hindrance during conjugation. The t-butyl ester acts as a protecting group, which can be cleaved under acidic conditions for further functionalization. Characterization via -NMR (to confirm PEG chain integrity) and HPLC (to assess purity >95%) is essential before application .

Q. How should researchers validate the purity and stability of this compound under laboratory conditions?

Purity can be assessed using reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% TFA). Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect hydrolysis of the t-butyl ester or oxidation of the aldehyde group. Store lyophilized aliquots at -20°C under inert gas to prevent moisture absorption .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

The compound exhibits dual solubility: it dissolves readily in DMSO (50 mg/mL) for stock solutions and in PBS (pH 7.4) up to 10 mM due to the PEG4 chain. For organic-phase reactions (e.g., ester cleavage), dichloromethane or THF is preferable. Pre-warm solvents to 37°C if precipitates form during aqueous dilution .

Advanced Research Questions

Q. How can researchers optimize reaction efficiency when conjugating this compound to amine-containing biomolecules?

Use a molar ratio of 3:1 (compound:biomolecule) in PBS (pH 6.5–7.5) with 10 mM aniline as a catalyst to accelerate Schiff base formation. Monitor conjugation efficiency via MALDI-TOF MS or SDS-PAGE with Coomassie staining. For sterically hindered targets (e.g., antibodies), extend reaction time to 24 hours at 4°C and include a reducing agent (e.g., 2 mM TCEP) to maintain free thiols .

Q. What methodologies resolve contradictions in reported solubility data for this compound across studies?

Discrepancies often arise from variations in PEG hydration states or residual solvents. Standardize pre-lyophilization protocols (e.g., freeze-drying from tert-butanol/water mixtures) and quantify residual solvents via -NMR. Compare solubility in deuterated vs. non-deuterated buffers to assess isotope effects .

Q. How should researchers design experiments to evaluate the impact of PEG chain length on drug delivery efficacy?

Synthesize analogs with PEG2, PEG4, and PEG6 spacers using solid-phase synthesis. Assess pharmacokinetics in murine models via LC-MS/MS plasma profiling, and correlate hydrodynamic radius (measured by DLS) with renal clearance rates. Include a negative control (PEG-free analog) to isolate PEG-specific effects .

Q. What statistical approaches are appropriate for analyzing stability data under varying pH and temperature conditions?

Apply multivariate ANOVA to assess interactions between pH (3–9), temperature (4–37°C), and degradation rate (measured via HPLC peak area). Use Arrhenius modeling to predict shelf-life at 25°C, and include Tukey’s HSD post-hoc tests to identify significant differences between storage conditions .

Methodological Best Practices

- Error Mitigation : Quantify aldehyde oxidation by iodometric titration before conjugation. Include triplicate technical replicates in stability assays to account for batch-to-batch variability .

- Ethical Reproducibility : Follow Beilstein Journal guidelines for reporting synthetic protocols, including detailed NMR shifts and HPLC gradients in supplementary materials .

- Literature Review : Prioritize primary literature from journals like Bioconjugate Chemistry over vendor datasheets to avoid biased solubility claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.